An In-depth Technical Guide to the Chemical Properties of 2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
An In-depth Technical Guide to the Chemical Properties of 2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Disclaimer: Direct experimental data for 2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is not extensively available in the public domain. This guide has been meticulously compiled by extrapolating from established chemical principles and a comprehensive review of closely related analogues within the imidazo[4,5-b]pyridine class. The provided protocols and predicted data are intended for research and development purposes and should be validated experimentally.
Introduction: The Prominence of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of therapeutic applications. Derivatives of this core structure have been investigated as kinase inhibitors, antimicrobial agents, and treatments for a variety of other conditions.[3][4] This guide provides a detailed technical overview of the chemical properties of a specific, yet underexplored, derivative: 2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and chemical reactivity, providing researchers with a robust foundational understanding for future investigations.
Section 1: Synthesis of 2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
A plausible and efficient synthetic route to the title compound involves the cyclocondensation of a substituted diaminopyridine with pentanoic acid or a derivative thereof. This well-established method for forming the imidazole ring is a cornerstone in the synthesis of such heterocyclic systems.[1]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dimethylpyridin-2,3-diamine (1.0 eq).
-
Addition of Reagents: Add pentanoic acid (1.2 eq) and polyphosphoric acid (PPA) (10-20 fold excess by weight) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 150-180 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until a basic pH (8-9) is achieved.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine.
Section 2: Physicochemical Properties (Predicted)
The physicochemical properties of a molecule are crucial for its behavior in biological systems and for formulation development. The following table summarizes the predicted properties for 2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine.
| Property | Predicted Value | Method of Estimation |
| Molecular Formula | C₁₂H₁₇N₃ | - |
| Molecular Weight | 203.29 g/mol | - |
| logP | ~2.5 - 3.5 | Based on analogs and computational models |
| pKa (most basic) | ~5.0 - 6.0 | Based on the imidazo[4,5-b]pyridine core |
| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, and DMSO | Based on general properties of similar heterocycles |
| Physical Form | Expected to be a solid at room temperature | Based on similar known compounds |
Section 3: Spectroscopic Analysis (Predicted)
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The following are the predicted spectroscopic data for 2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine.
¹H NMR Spectroscopy
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~10.0 - 12.0 | br s | 1H | N-H (imidazole) | Tautomeric proton, often broad and may exchange with D₂O.[5] |
| ~7.0 - 7.2 | s | 1H | H-6 | Aromatic proton on the pyridine ring. |
| ~2.8 - 3.0 | t | 2H | -CH₂- (α to imidazole) | α-methylene protons of the butyl group. |
| ~2.5 - 2.6 | s | 3H | -CH₃ (at C-7) | Methyl protons at position 7. |
| ~2.3 - 2.4 | s | 3H | -CH₃ (at C-5) | Methyl protons at position 5. |
| ~1.7 - 1.9 | sextet | 2H | -CH₂- (β to imidazole) | β-methylene protons of the butyl group. |
| ~1.3 - 1.5 | sextet | 2H | -CH₂- (γ to imidazole) | γ-methylene protons of the butyl group. |
| ~0.9 - 1.0 | t | 3H | -CH₃ (butyl) | Terminal methyl protons of the butyl group. |
¹³C NMR Spectroscopy
(Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~155 - 158 | C-2 | Carbon of the imidazole ring bearing the butyl group.[6] |
| ~145 - 148 | C-7a | Quaternary carbon at the fusion of the rings.[6] |
| ~140 - 143 | C-5 | Carbon of the pyridine ring bearing a methyl group. |
| ~135 - 138 | C-3a | Quaternary carbon at the fusion of the rings.[6] |
| ~125 - 128 | C-7 | Carbon of the pyridine ring bearing a methyl group. |
| ~115 - 118 | C-6 | CH carbon of the pyridine ring. |
| ~30 - 32 | -CH₂- (α to imidazole) | α-methylene carbon of the butyl group. |
| ~28 - 30 | -CH₂- (β to imidazole) | β-methylene carbon of the butyl group. |
| ~22 - 24 | -CH₂- (γ to imidazole) | γ-methylene carbon of the butyl group. |
| ~20 - 22 | -CH₃ (at C-7) | Methyl carbon at position 7. |
| ~18 - 20 | -CH₃ (at C-5) | Methyl carbon at position 5. |
| ~13 - 15 | -CH₃ (butyl) | Terminal methyl carbon of the butyl group. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 - 3300 | N-H stretch (imidazole) |
| ~2850 - 2960 | C-H stretch (aliphatic) |
| ~1600 - 1650 | C=N and C=C stretch (aromatic rings) |
| ~1450 - 1550 | Aromatic ring vibrations |
Mass Spectrometry (MS)
-
Expected [M+H]⁺: m/z 204.155
-
Predicted Fragmentation Pattern: Fragmentation is likely to occur at the butyl side chain, with losses of alkyl fragments (e.g., -CH₃, -C₂H₅, -C₃H₇). The heterocyclic core is expected to be relatively stable.
Section 4: Chemical Reactivity
The chemical reactivity of 2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is governed by the electron-rich nature of the fused heterocyclic system, further enhanced by the electron-donating alkyl substituents.
Reactivity Map
Caption: Predicted reactivity map for 2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine.
-
N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or acylated. The reaction may yield a mixture of N-1 and N-3 isomers, and the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene. However, the activating effect of the fused imidazole ring and the two methyl groups may facilitate substitution at the C-6 position under controlled conditions.
-
Reactions of the Butyl Group: The butyl group can undergo typical alkane reactions, such as free-radical halogenation at the benzylic-like position (α to the imidazole ring) under appropriate conditions.
Section 5: Potential Applications in Drug Development
The imidazo[4,5-b]pyridine scaffold is a versatile platform for the development of new therapeutic agents.[3][7] The introduction of a butyl group at the C-2 position and methyl groups at the C-5 and C-7 positions can influence the compound's pharmacokinetic and pharmacodynamic properties. The lipophilic butyl group may enhance membrane permeability and oral bioavailability. The dimethyl substitution pattern on the pyridine ring will affect the electronic properties and steric environment of the molecule, potentially leading to selective interactions with biological targets. Given the known activities of related compounds, 2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine could be a valuable candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays.[4]
Section 6: Experimental Protocols for Characterization
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is standard. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement and elemental composition determination.
-
Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
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